Docosahexaenoyl glycine

GPR55 inverse agonism neuroinflammation

Docosahexaenoyl glycine (DHA-Gly) is the mandatory ω-3 C22:6 comparator to arachidonoyl glycine for receptor pharmacology studies. This endogenous N-acyl glycine uniquely combines GPR55 inverse agonism with TRPV4 potentiation in microglial cells, validated by LPS-induced upregulation data. Unlike generic ω-6 analogs, DHA-Gly's chain length and unsaturation pattern dictate distinct GPCR pharmacology and CYP450 epoxygenase substrate specificity. Procure for neuroinflammation target deconvolution, ion channel (IKs/LQT1) research, or ω-3 vs. ω-6 oxylipin profiling. Guaranteed ≥98% purity.

Molecular Formula C24H35NO3
Molecular Weight 385.5 g/mol
Cat. No. B15569692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoyl glycine
Molecular FormulaC24H35NO3
Molecular Weight385.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(26)25-22-24(27)28/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-22H2,1H3,(H,25,26)(H,27,28)/b4-3+,7-6+,10-9+,13-12+,16-15+,19-18+
InChIKeyBEYWKSIFICEQGH-SFGLVEFQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoyl Glycine (DHA-Gly) for Neuroinflammation Research: Omega-3 N-Acyl Amide Procurement Guide


Docosahexaenoyl glycine (DHA-Gly; CAS 132850-40-9; C₂₄H₃₅NO₃; MW 385.5) is an endogenous N-acyl glycine lipid mediator formed via conjugation of the ω-3 polyunsaturated fatty acid (PUFA) docosahexaenoic acid (DHA, C22:6) with glycine at the carboxy terminus [1]. It belongs to the broader class of lipidated neurotransmitters and is detectable across multiple tissues, including neural tissues where DHA is most abundant [2]. As a member of the N-acyl amide family that includes arachidonoyl glycine (NAGly), palmitoyl glycine, oleoyl glycine, and linoleoyl glycine, DHA-Gly is being actively investigated as a multifunctional lipid mediator with selective receptor pharmacology and anti-inflammatory signaling properties relevant to neuroinflammatory disease models [3].

Why Generic N-Acyl Glycine Substitution Fails: Differential Receptor Pharmacology and Metabolic Fate of Docosahexaenoyl Glycine


Generic substitution among N-acyl glycine family members is scientifically untenable because the fatty acyl chain length, degree of unsaturation, and ω-3 versus ω-6 origin dictate distinct receptor pharmacology, metabolic conversion products, and endogenous regulatory dynamics [1]. Docosahexaenoyl glycine (ω-3, C22:6) and arachidonoyl glycine (ω-6, C20:4) differ in their agonist versus inverse agonist properties at specific GPCR targets and in their capacity for enzymatic epoxidation by cytochrome P450 enzymes [2]. Even among ω-3-derived species, chain length differences between docosahexaenoyl glycine (C22:6) and eicosapentaenoyl glycine (C20:5) would predictably alter membrane interactions and receptor engagement. The quantitative evidence below establishes that DHA-Gly possesses measurable, comparator-based differentiation that directly informs experimental design and procurement decisions for neuroinflammation and ion channel research programs.

Docosahexaenoyl Glycine (DHA-Gly) Quantitative Differentiation Evidence: Head-to-Head Receptor Pharmacology and Endogenous Response Data


GPR55 Inverse Agonism: DHA-Gly versus Arachidonoyl Glycine Comparative Pharmacology

Docosahexaenoyl glycine acts as an inverse agonist at G protein-coupled receptor 55 (GPR55), exhibiting functional activity comparable to that of arachidonoyl glycine in the same assay system. Both compounds reduce basal GPR55-mediated signaling in a concentration-dependent manner [1]. This contrasts with the agonist activity observed for other N-acyl amides such as N-arachidonoyl ethanolamine at distinct cannabinoid-related receptors, highlighting receptor-specific pharmacology tied to the glycine head group and fatty acyl structure.

GPR55 inverse agonism neuroinflammation

TRPV4 Potentiation with Receptor Selectivity: DHA-Gly Discriminates TRPV4 from TRPV1

Docosahexaenoyl glycine selectively potentiates TRPV4 channel activity while demonstrating no functional effect on TRPV1 or TRPM3 channels in the same experimental paradigm [1]. Arachidonoyl glycine exhibits the identical selectivity profile: potentiation of TRPV4 without activation of TRPV1 or TRPM3 [1]. This TRPV4-selective potentiation distinguishes the N-acyl glycines from other fatty acid amides such as N-arachidonoyl dopamine, which activates TRPV1.

TRPV4 ion channel calcium signaling

Endogenous Upregulation in LPS-Stimulated Microglia: DHA-Gly Shows Highest Fold-Change Among N-Acyl Glycines

In a systematic lipidomic profiling study, LPS stimulation of microglial cells produced differential upregulation across the N-acyl glycine family. Docosahexaenoyl glycine exhibited the highest fold-change magnitude (↑↑↑, defined as 2.00–2.99 times higher relative to control) among all N-acyl glycines measured [1]. Arachidonoyl glycine and linoleoyl glycine showed intermediate upregulation (↑↑, 1.50–1.99 times higher), while palmitoyl glycine and stearoyl glycine demonstrated lower or differential responses [1].

microglia LPS stimulation endogenous lipidomics

Enzymatic Epoxidation Capacity: DHA-Gly Serves as Substrate for CYP450-Derived Epoxide Metabolite Formation

Docosahexaenoyl glycine undergoes enzymatic transformation by cytochrome P450 epoxygenases to yield epoxidized metabolites that are structurally distinct from both the parent DHA-Gly and from arachidonoyl glycine-derived metabolites [1]. The multiple double bonds in the DHA backbone (six cis double bonds versus four in arachidonic acid) provide additional epoxidation sites, generating a distinct metabolite profile with combined epoxide and glycine moieties [1]. The anti-inflammatory activity observed in microglial cells correlates with formation of these epoxidized derivatives [1].

CYP450 epoxygenase metabolomics

Commercial Availability and Specification Benchmarking: DHA-Gly Supplier Purity and Solubility Parameters

Docosahexaenoyl glycine is commercially available from multiple research chemical suppliers with verified purity specifications of ≥98% and defined solubility parameters that support reproducible experimental formulation . The compound is supplied as a solution in ethanol or as a solid, with documented solubility in DMF (20 mg/mL), DMSO (15 mg/mL), ethanol (25 mg/mL), and PBS pH 7.2 (2 mg/mL) . This contrasts with less well-characterized N-acyl glycine analogs that lack comprehensive solubility documentation.

procurement purity specification solubility

Docosahexaenoyl Glycine Procurement Scenarios: Targeted Research Applications Based on Quantitative Evidence


Neuroinflammation Research: Microglial GPR55 and TRPV4 Signaling Studies

Docosahexaenoyl glycine is indicated for in vitro neuroinflammation studies requiring selective modulation of GPR55 (inverse agonism) and TRPV4 (potentiation) in microglial cells [1]. The compound's validated dual-target pharmacology and endogenous upregulation under LPS stimulation (↑↑↑ fold-change) position it as a tool compound for elucidating ω-3-specific lipid signaling pathways in neuroinflammatory disease models [2].

CYP450 Epoxygenase Metabolite Studies: Oxylipin Profiling and Structure-Activity Analysis

Docosahexaenoyl glycine serves as a defined substrate for cytochrome P450 epoxygenase enzymes to generate epoxidized DHA-Gly metabolites [1]. This application is specifically relevant for lipidomics studies profiling ω-3 oxylipin formation and for structure-activity relationship investigations comparing ω-3 (DHA-Gly-derived) versus ω-6 (NAGly-derived) epoxide metabolites in neuroinflammation or cardiovascular signaling contexts [1].

Ion Channel Pharmacology: IKs Channel Modulation in Cardiac Electrophysiology

Docosahexaenoyl glycine demonstrates activating effects on IKs channels and has been shown to restore function of LQT1-mutated IKs channels, based on vendor-reported biological activity data [1]. This application is distinct from the TRPV4/neuroinflammation axis and supports procurement for cardiac ion channel research programs investigating long QT syndrome mechanisms or IKs channel pharmacology [1].

Comparative N-Acyl Amide Pharmacology: ω-3 versus ω-6 Signaling Bias Studies

For research programs systematically comparing ω-3-derived versus ω-6-derived N-acyl glycine pharmacology, docosahexaenoyl glycine is the required ω-3 C22:6 comparator to arachidonoyl glycine (ω-6 C20:4) [1]. Direct head-to-head data demonstrate shared GPR55 inverse agonism and TRPV4 potentiation, enabling researchers to dissect whether differential biological outcomes arise from the ω-3/ω-6 backbone identity or from shared receptor pharmacology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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